2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
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Overview
Description
2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused pyridine and pyrrolo ring system, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a pyridine derivative with a suitable nitrile precursor under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce large quantities of the compound. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.
1H-pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring, offering different chemical and biological properties.
Uniqueness
2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is unique due to its specific ring fusion and the presence of a nitrile group, which imparts distinct reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H8N4 |
---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C13H8N4/c14-8-10-1-2-11-13(16-10)7-12(17-11)9-3-5-15-6-4-9/h1-7,17H |
InChI Key |
VLVHBPDMSPAUOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)C3=CC=NC=C3)N=C1C#N |
Origin of Product |
United States |
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